molecular formula C10H6Br2N2 B3037851 2,5-Dibromo-3-phenylpyrazine CAS No. 64163-10-6

2,5-Dibromo-3-phenylpyrazine

Cat. No. B3037851
Key on ui cas rn: 64163-10-6
M. Wt: 313.98 g/mol
InChI Key: YDDLKNUEOINATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04343802

Procedure details

By replacing the 2-hydroxy-3-methyl-5-bromopyrazine used in Step A of Preparation 87 by an equivalent quantity of 2-hydroxy-3-phenyl-5-bromopyrazine and following substantially the same procedure there is obtained 2,5-dibromo-3-phenylpyrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-hydroxy-3-phenyl-5-bromopyrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1C(C)=NC([Br:9])=CN=1.O[C:11]1[C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[N:15][C:14]([Br:23])=[CH:13][N:12]=1>>[Br:9][C:11]1[C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[N:15][C:14]([Br:23])=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=C(N=C1C)Br
Step Two
Name
2-hydroxy-3-phenyl-5-bromopyrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=C(N=C1C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(N=C1C1=CC=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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